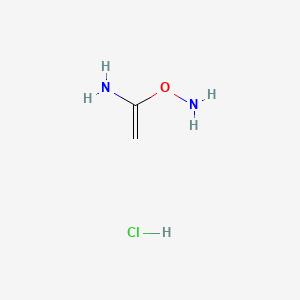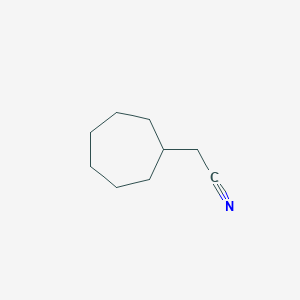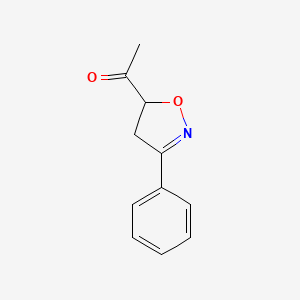
4-chloro-N-propylbutanamide
Descripción general
Descripción
4-Chloro-N-propylbutanamide is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure and other details like the bond lengths and angles would require more specific studies or computational modeling for accurate determination.Mecanismo De Acción
4-chloro-N-propylbutanamide enacarbil is a prodrug of this compound, which is believed to work by inhibiting the release of excitatory neurotransmitters in the brain. It is thought to bind to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of glutamate and other excitatory neurotransmitters.
Biochemical and Physiological Effects:
This compound enacarbil has been shown to improve sleep quality in patients with restless legs syndrome and fibromyalgia. It has also been found to reduce pain and improve sensory function in patients with diabetic peripheral neuropathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-propylbutanamide enacarbil is a useful tool for studying the role of excitatory neurotransmitters in the brain. Its ability to inhibit the release of glutamate and other excitatory neurotransmitters makes it a valuable tool for investigating the mechanisms underlying epilepsy and neuropathic pain. However, its use is limited by its potential side effects, including dizziness, drowsiness, and fatigue.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-propylbutanamide enacarbil. One area of interest is the development of new formulations that can improve its bioavailability and reduce its potential side effects. Another area of interest is the investigation of its potential use in the treatment of other neurological disorders, such as migraine and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying its effects on sleep quality and pain perception.
Aplicaciones Científicas De Investigación
4-chloro-N-propylbutanamide enacarbil has been extensively studied for its potential use in the treatment of restless legs syndrome, postherpetic neuralgia, and diabetic peripheral neuropathy. It has also been investigated for its ability to improve sleep quality in patients with fibromyalgia.
Propiedades
IUPAC Name |
4-chloro-N-propylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-2-6-9-7(10)4-3-5-8/h2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDRIUIZEWDSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







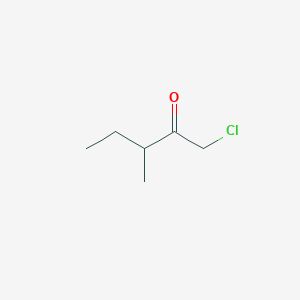
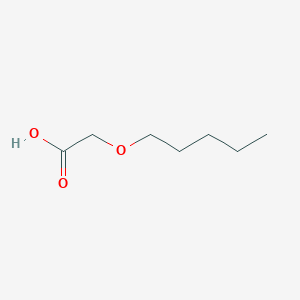

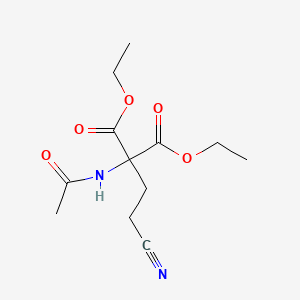
![4-[(2-Ethoxybenzoyl)amino]butanoic acid](/img/structure/B3384356.png)

